(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol
Overview
Description
(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is an organic compound with a cyclopentene ring structure, featuring a hydroxymethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol typically involves the use of cyclopentadiene as a starting material. The hydroxymethyl group can be introduced through a series of reactions, including hydroformylation and subsequent reduction. The hydroxyl group is then introduced via selective oxidation or hydrolysis reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. Advanced techniques such as catalytic hydrogenation and enzymatic transformations can be employed to enhance the selectivity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopent-2-enone and cyclopent-2-enal.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of halogenated or aminated cyclopentene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for pharmaceutical development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and functional groups make it valuable for creating high-performance materials.
Mechanism of Action
The mechanism of action of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl: A compound with similar structural features but different functional groups.
Cyclopent-2-enol: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Cyclopentanol: A saturated analog with different chemical properties.
Uniqueness
(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is unique due to the presence of both hydroxymethyl and hydroxyl groups on a cyclopentene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
IUPAC Name |
(1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h1,3,5-8H,2,4H2/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEXVFLBMXJLAO-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@@H]1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447086 | |
Record name | (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151765-20-7 | |
Record name | (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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